molecular formula C22H16F3N5O4 B6127628 N-[(4-methoxyphenyl)methyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 5841-69-0

N-[(4-methoxyphenyl)methyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B6127628
CAS No.: 5841-69-0
M. Wt: 471.4 g/mol
InChI Key: DEVRHKJWRXNDCK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a heterocyclic scaffold known for its pharmacological versatility. Structurally, it features:

  • 5-(4-nitrophenyl): A strong electron-withdrawing group influencing electronic distribution and binding interactions.
  • 7-(trifluoromethyl): Enhances metabolic stability and lipophilicity due to the CF₃ group’s electronegativity and hydrophobicity .
  • N-[(4-methoxyphenyl)methyl] carboxamide: The 4-methoxybenzyl substituent may improve solubility and modulate target affinity via π-π interactions .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N5O4/c1-34-16-8-2-13(3-9-16)12-26-21(31)18-11-20-27-17(10-19(22(23,24)25)29(20)28-18)14-4-6-15(7-5-14)30(32)33/h2-11H,12H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVRHKJWRXNDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362227
Record name N-[(4-Methoxyphenyl)methyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5841-69-0
Record name N-[(4-Methoxyphenyl)methyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with 4-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate undergoes cyclization with 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid under acidic conditions to yield the desired pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The choice of solvents, temperature, and reaction time are critical parameters that need to be carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: Formation of N-[(4-hydroxyphenyl)methyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide.

    Reduction: Formation of N-[(4-methoxyphenyl)methyl]-5-(4-aminophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis. The presence of functional groups such as nitro and trifluoromethyl enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure R5 Substituent R7 Substituent Carboxamide Substituent Molecular Weight Key References
Target Compound Pyrazolo[1,5-a]pyrimidine 4-Nitrophenyl Trifluoromethyl N-(4-Methoxybenzyl) 435.36*
5-(4-Nitrophenyl)-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Pyrazolo[1,5-a]pyrimidine 4-Nitrophenyl Trifluoromethyl N-(Tetrahydrofuran-2-ylmethyl) 435.36
5-(4-Methoxyphenyl)-N-(2-methylsulfanylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Pyrazolo[1,5-a]pyrimidine 4-Methoxyphenyl Trifluoromethyl N-(2-Methylsulfanylphenyl) 473.44
N-(2-Chloropyridin-3-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Pyrazolo[1,5-a]pyrimidine 4-Methoxyphenyl Trifluoromethyl N-(2-Chloropyridin-3-yl) 465.84
2-Amino-5-methyl-N-(4-nitrophenyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5j) Triazolo[1,5-a]pyrimidine 3,4,5-Trimethoxyphenyl Methyl N-(4-Nitrophenyl) 453.17

*Calculated based on and .

Key Observations:

Core Heterocycle :

  • The pyrazolo[1,5-a]pyrimidine core in the target compound is distinct from triazolo[1,5-a]pyrimidine (e.g., 5j in Table 1), which may alter binding kinetics due to differences in hydrogen-bonding capacity and steric bulk .

R5 Substituent :

  • The 4-nitrophenyl group in the target compound confers stronger electron-withdrawing effects compared to 4-methoxyphenyl (–10) or 3,4,5-trimethoxyphenyl (). This could enhance reactivity in electrophilic substitution or reduce metabolic degradation .

R7 Substituent :

  • The trifluoromethyl group at R7 is conserved in multiple analogs (Table 1). Its presence improves lipophilicity and resistance to oxidative metabolism compared to methyl or ethyl groups (e.g., ) .

Carboxamide Substituent :

  • The 4-methoxybenzyl group in the target compound may enhance solubility relative to N-aryl analogs (e.g., 5j, N-(4-nitrophenyl)) due to the methoxy group’s polarity. However, it is less lipophilic than N-(tetrahydrofuran-2-ylmethyl) () .

Functional Implications

  • Bioactivity Potential: While direct data is unavailable, analogs with nitro groups (e.g., 5j in ) show cytotoxic or herbicidal activity, suggesting the target compound may share similar applications .

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